![molecular formula C28H27FN4O3 B2953063 3-(3-{[4-(2-fluorophenyl)piperazin-1-yl]carbonyl}phenyl)-2-methyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocin-4-one CAS No. 901264-78-6](/img/structure/B2953063.png)
3-(3-{[4-(2-fluorophenyl)piperazin-1-yl]carbonyl}phenyl)-2-methyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-{[4-(2-fluorophenyl)piperazin-1-yl]carbonyl}phenyl)-2-methyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocin-4-one is a useful research compound. Its molecular formula is C28H27FN4O3 and its molecular weight is 486.547. The purity is usually 95%.
BenchChem offers high-quality 3-(3-{[4-(2-fluorophenyl)piperazin-1-yl]carbonyl}phenyl)-2-methyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3-{[4-(2-fluorophenyl)piperazin-1-yl]carbonyl}phenyl)-2-methyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial and Antifungal Activities
A significant body of research has focused on synthesizing novel compounds with potent antimicrobial and antifungal properties. For example, derivatives including 1,2,4-triazole and oxazolidinone structures have been synthesized and evaluated for their antimicrobial effectiveness against various bacterial and fungal strains. These studies have revealed that certain compounds exhibit strong to moderate antibacterial activity, comparable to or exceeding standard treatments in some cases. The research underscores the potential of these compounds in addressing resistant microbial strains and contributing to the development of new antimicrobial agents (H. Bektaş et al., 2007; T. Goněc et al., 2017).
Synthesis and Biological Evaluation
Several studies have focused on the synthesis of hybrid molecules containing piperazine derivatives and evaluating their biological activities. For instance, compounds derived from norfloxacin and penicillin, containing piperazine moieties, have been synthesized and screened for antimicrobial activities. Some of these compounds have shown excellent antimicrobial activity, suggesting their potential as leads in the development of new antibacterial drugs. Moreover, the synthesis techniques employed, including microwave-assisted synthesis, have implications for the efficiency and efficacy of drug development processes (Meltem Menteşe et al., 2013; Serap Başoğlu et al., 2013).
Molecular Docking and Inhibition Studies
Research into the molecular docking and inhibition potential of piperazine-azole-fluoroquinolone hybrids has provided insights into their mechanisms of action, particularly in relation to DNA gyrase inhibition. Such studies are crucial for understanding the interaction between these compounds and their molecular targets, paving the way for the design of more effective antimicrobial agents. The findings from these studies highlight the importance of structural features in determining the biological activity of these compounds (Arif Mermer et al., 2019).
Mechanism of Action
Target of Action
The primary target of SMR000026086, also known as the SMR peptide, is the molecular chaperone DnaK . DnaK plays a crucial role in the formation of biofilms by Staphylococcus aureus, a bacterium responsible for a wide range of infections .
Mode of Action
The SMR peptide interacts with DnaK, inhibiting the biofilm formation of Staphylococcus aureus . The interaction between the antagonist and DnaK was determined by immune precipitation with anti-Flag M2 Affinity and Western blot analysis . The peptide exhibits a dose-dependent inhibition of biofilm formation, with significant inhibition found at concentrations of 18 µM, 36 µM, and 72 µM .
Biochemical Pathways
It is known that the peptide targets dnak, a molecular chaperone involved in protein folding and other cellular processes . By inhibiting DnaK, the peptide disrupts the normal functioning of these processes, thereby preventing the formation of biofilms by Staphylococcus aureus .
Result of Action
The primary result of the action of SMR000026086 is the inhibition of biofilm formation by Staphylococcus aureus . Biofilms are communities of bacteria that are highly resistant to antibiotics, and their formation is a major contributor to the persistence and severity of infections . By inhibiting biofilm formation, SMR000026086 could potentially enhance the effectiveness of antibiotic treatments and reduce the severity of Staphylococcus aureus infections .
properties
IUPAC Name |
10-[3-[4-(2-fluorophenyl)piperazine-1-carbonyl]phenyl]-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2,4,6-trien-11-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27FN4O3/c1-28-18-23(21-9-2-5-12-25(21)36-28)30-27(35)33(28)20-8-6-7-19(17-20)26(34)32-15-13-31(14-16-32)24-11-4-3-10-22(24)29/h2-12,17,23H,13-16,18H2,1H3,(H,30,35) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSVYLKSOPSSOMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(C3=CC=CC=C3O1)NC(=O)N2C4=CC=CC(=C4)C(=O)N5CCN(CC5)C6=CC=CC=C6F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27FN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-{[4-(2-fluorophenyl)piperazin-1-yl]carbonyl}phenyl)-2-methyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocin-4-one |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.